molecular formula C15H26O B1665692 Albicanol CAS No. 54632-04-1

Albicanol

Cat. No. B1665692
CAS RN: 54632-04-1
M. Wt: 222.37 g/mol
InChI Key: ZPTSRWNMMWXEHX-YDHLFZDLSA-N
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Description

Albicanol is a biochemical and a natural terpenoid derived from Dryopteris fragrans . It has been found to have strong antioxidant, anti-inflammatory, and anti-aging properties .


Synthesis Analysis

The total synthesis of Albicanol and Albicanyl Acetate was achieved from an optically active bicyclic diol that had been obtained via the recently developed optical resolution of a general synthetic intermediate for drimane sesquiterpenes . The crucial step in the previous syntheses was markedly improved by the modified Wittig methylenation of a silyloxy ketone .


Molecular Structure Analysis

Albicanol has a molecular formula of C15H26O . Its exact mass is 222.198365 g/mol . The molecular structure of Albicanol is a sesquiterpenoid .


Chemical Reactions Analysis

Albicanol has been found to protect against oxidative stress-induced senescence . In a murine model of D-galactose (D-gal)-induced aging, Albicanol treatment reversed D-gal-mediated learning impairments and behavioral changes, while also remediating brain tissue damage in treated mice .


Physical And Chemical Properties Analysis

Albicanol has a molecular weight of 222.370 . The elemental analysis shows that it contains Carbon (81.02%), Hydrogen (11.79%), and Oxygen (7.19%) .

Scientific Research Applications

Albicanol's Role in Aging and Behavioral Improvement

  • Oxidative Stress and Aging : Albicanol, a natural terpenoid from Dryopteris fragrans, has shown potential in protecting against oxidative stress-induced senescence. In a murine model using D-galactose-induced aging, Albicanol was effective in reversing learning impairments and behavioral changes. It also remediated brain tissue damage in treated mice (Chen et al., 2021).

Albicanol in Addressing Apoptosis and Liver Cell Protection

  • Inhibition of Cd-induced Apoptosis : Albicanol has demonstrated effectiveness in inhibiting cadmium-induced apoptosis in chicken liver cells, particularly through a NO/iNOS-regulated mitochondrial pathway. This suggests a protective role of Albicanol against hepatocyte injury caused by oxidative stress (Guan et al., 2021).

Albicanol in Chemical Synthesis and Pharmaceutical Applications

  • Synthetic Applications : Albicanol has been utilized in various chemical synthesis processes. For instance, enzymatic resolution of albicanol has been applied to synthesize compounds like (−)-copalic acid, showing its importance in chemical synthesis and potential pharmaceutical applications (Fujii et al., 2009).

Antifungal Properties of Albicanol

  • Antifungal Activities : Albicanol is part of a group of drimane sesquiterpenoids that have shown broad-spectrum antifungal activities. Compounds like (-)-drimenol and (+)-albicanol were effective against a range of fungi, including C. albicans. This highlights Albicanol's potential as a fungicidal agent (Edouarzin et al., 2019).

Safety and Hazards

Albicanol has been found to be beneficial in alleviating oxidative stress-induced damage . It has also been found to antagonize apoptosis and genotoxicity caused by exposure to certain environmental pollutants .

Future Directions

While the future directions for Albicanol research are not explicitly mentioned in the retrieved papers, its antioxidant, anti-inflammatory, and anti-aging properties suggest potential for further exploration in the fields of aging and oxidative stress-related disorders .

properties

IUPAC Name

[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-11-6-7-13-14(2,3)8-5-9-15(13,4)12(11)10-16/h12-13,16H,1,5-10H2,2-4H3/t12-,13-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTSRWNMMWXEHX-KCQAQPDRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC(=C)C2CO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2CO)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80969909
Record name (5,5,8a-Trimethyl-2-methylidenedecahydronaphthalen-1-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80969909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54632-04-1
Record name Albicanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054632041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5,5,8a-Trimethyl-2-methylidenedecahydronaphthalen-1-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80969909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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